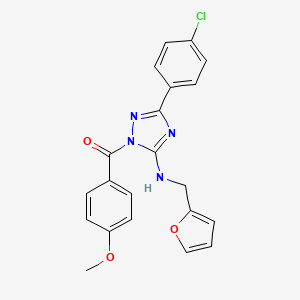![molecular formula C20H24N4O B6091938 2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091938.png)
2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound exhibits its antimicrobial properties by disrupting the cell membrane of bacteria and fungi. The neuroprotective effects of the compound may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound induces apoptosis in cancer cells and exhibits antibacterial and antifungal properties. In vivo studies have shown that the compound has neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a novel compound with multiple applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to study its pharmacokinetics and toxicity to determine its safety and efficacy as a therapeutic agent. Additionally, the compound could be modified to improve its potency and selectivity for specific applications.
Synthesis Methods
The synthesis of 2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-pyridinemethanol and 3-pyridinemethanol with 1,6-dibromohexane in the presence of potassium carbonate. The resulting product is then subjected to a reductive amination reaction with sodium cyanoborohydride to obtain the final product.
Scientific Research Applications
2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to exhibit antibacterial and antifungal properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-19-20(7-4-11-24(19)14-17-5-3-9-21-13-17)8-12-23(16-20)15-18-6-1-2-10-22-18/h1-3,5-6,9-10,13H,4,7-8,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCIAVZGXOQWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=N3)C(=O)N(C1)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6091878.png)
![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![ethyl (4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6091925.png)
![4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6091931.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6091932.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B6091935.png)
![2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6091942.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6091945.png)
![5-{[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6091948.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6091954.png)
